1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a chemical compound characterized by its trifluoromethyl group and benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the following steps:
Benzodiazole Formation: The starting material, 2-methyl-1H-1,3-benzodiazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketones and carboxylic acids.
Reduction Products: Trifluoromethylamines.
Substitution Products: Various trifluoromethyl-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: It is used in the production of agrochemicals and materials with improved properties such as resistance to degradation and enhanced performance.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to improved efficacy and selectivity. The benzodiazole moiety plays a crucial role in the compound's ability to modulate biological processes.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
1,1,1-Trifluoro-3-(2-methyl-1H-indazol-1-yl)propan-2-ol
1,1,1-Trifluoro-3-(2-methyl-1H-pyrazol-1-yl)propan-2-ol
Uniqueness: 1,1,1-Trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol stands out due to its unique combination of trifluoromethyl and benzodiazole groups, which confer distinct chemical and biological properties compared to its analogs. Its enhanced metabolic stability and bioactivity make it a valuable compound in various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-7-15-8-4-2-3-5-9(8)16(7)6-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWPZUODOSEPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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